4-(Diethylamino)methyl-3-methoxydibenzofuran

Catalog No.
S13369172
CAS No.
42840-14-2
M.F
C18H21NO2
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diethylamino)methyl-3-methoxydibenzofuran

CAS Number

42840-14-2

Product Name

4-(Diethylamino)methyl-3-methoxydibenzofuran

IUPAC Name

N-ethyl-N-[(3-methoxydibenzofuran-4-yl)methyl]ethanamine

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C18H21NO2/c1-4-19(5-2)12-15-16(20-3)11-10-14-13-8-6-7-9-17(13)21-18(14)15/h6-11H,4-5,12H2,1-3H3

InChI Key

SCSODCHSVQKTNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C23)OC

4-(Diethylamino)methyl-3-methoxydibenzofuran is a chemical compound with the molecular formula C19_{19}H24_{24}N2_{2}O2_{2} and a CAS number of 42840-14-2. It belongs to a class of dibenzofuran derivatives, which are characterized by their fused aromatic rings and ether functionalities. This compound features a diethylamino group attached to a methyl group that is further connected to the dibenzofuran structure, along with a methoxy group at the 3-position. The unique arrangement of these functional groups contributes to its chemical properties and potential biological activities.

The chemical reactivity of 4-(Diethylamino)methyl-3-methoxydibenzofuran can be explored through various reactions typical of dibenzofuran derivatives. Key reactions include:

  • Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions, making it a potential candidate for further functionalization.
  • Oxidation: The methoxy group may undergo oxidation under certain conditions, leading to the formation of phenolic compounds.
  • Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications.

4-(Diethylamino)methyl-3-methoxydibenzofuran has shown promising biological activities in preliminary studies. While detailed pharmacological data may be limited, compounds with similar structures have been investigated for:

  • Antidepressant Effects: Some dibenzofuran derivatives exhibit activity as serotonin reuptake inhibitors, suggesting potential antidepressant properties.
  • Antimicrobial Activity: Certain analogs have demonstrated effectiveness against various bacterial and fungal strains.
  • Cytotoxicity: Investigations into related compounds indicate possible cytotoxic effects against cancer cell lines.

Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of 4-(Diethylamino)methyl-3-methoxydibenzofuran typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of Dibenzofuran Core: The initial step involves synthesizing the dibenzofuran structure through cyclization reactions of appropriate precursors.
  • Introduction of Methoxy Group: A methoxylation reaction can be performed on the dibenzofuran core using methanol in the presence of an acid catalyst.
  • Amine Functionalization: Finally, introducing the diethylamino group can be achieved through alkylation reactions with diethylamine.

These steps highlight the complexity involved in synthesizing this compound, requiring careful control of reaction conditions and purification processes.

4-(Diethylamino)methyl-3-methoxydibenzofuran has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible antidepressant and antimicrobial properties, it could serve as a lead compound in drug discovery.
  • Chemical Research: It may be used as a reagent or intermediate in organic synthesis.
  • Material Science: Its unique structure might find applications in developing new materials or coatings with specific properties.

Interaction studies involving 4-(Diethylamino)methyl-3-methoxydibenzofuran focus on its binding affinity and activity against biological targets:

  • Receptor Binding Studies: Investigations into its interaction with serotonin receptors could provide insights into its antidepressant potential.
  • Enzyme Inhibition Assays: Evaluating its effect on enzymes related to microbial resistance may reveal its antimicrobial efficacy.
  • Cell Line Studies: Assessing cytotoxicity against various cancer cell lines can help determine its therapeutic viability.

These studies are crucial for understanding how this compound interacts at the molecular level and its potential therapeutic applications.

Several compounds share structural similarities with 4-(Diethylamino)methyl-3-methoxydibenzofuran, including:

Compound NameStructural FeaturesUnique Properties
4-(Dimethylamino)methyl-3-methoxydibenzofuranDimethylamino instead of diethylaminoDifferent pharmacological profile
4-(Diethylamino)phenylmethanolPhenyl group instead of dibenzofuranPotentially different biological activity
3-Methoxy-4-(diethylamino)benzaldehydeAldehyde functional groupDifferent reactivity and applications

These compounds highlight variations in functional groups and structural frameworks that may influence their biological activities and applications. The presence of the dibenzofuran core in 4-(Diethylamino)methyl-3-methoxydibenzofuran distinguishes it from others, potentially contributing to unique properties not found in simpler derivatives.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

283.157228913 g/mol

Monoisotopic Mass

283.157228913 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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